molecular formula C24H40O2 B147434 Phenyl stearate CAS No. 637-55-8

Phenyl stearate

Cat. No.: B147434
CAS No.: 637-55-8
M. Wt: 360.6 g/mol
InChI Key: NUMNZKICGJJSHN-UHFFFAOYSA-N
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Description

It is a white to almost white crystalline solid with a melting point of approximately 53°C and a boiling point of 267°C at 15 mmHg . Phenyl stearate is commonly used in various industrial applications due to its unique properties, such as its ability to act as a lubricant, antioxidant, and cosolvent.

Preparation Methods

Phenyl stearate can be synthesized through several methods:

    Esterification of Stearic Acid and Phenol: This method involves the reaction of stearic acid with phenol in the presence of an acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion.

    Reaction with Carboxylic Acid Chlorides or Anhydrides: this compound can also be prepared by reacting phenol with stearic acid chloride or stearic anhydride.

    Transesterification: Another method involves the transesterification of stearic acid esters with phenol.

Chemical Reactions Analysis

Phenyl stearate undergoes various chemical reactions, including:

Scientific Research Applications

Phenyl stearate has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of phenyl stearate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Phenyl stearate can be compared with other similar compounds, such as:

    Methyl Stearate: Methyl stearate is the methyl ester of stearic acid. It has similar properties to this compound but differs in its reactivity and applications.

    Ethyl Stearate: Ethyl stearate is the ethyl ester of stearic acid. It is used in similar applications as this compound but has different physical and chemical properties.

    Butyl Stearate: Butyl stearate is the butyl ester of stearic acid. .

This compound is unique due to its phenyl group, which imparts distinct chemical properties and reactivity compared to other stearic acid esters.

Properties

IUPAC Name

phenyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C24H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(25)26-23-20-17-16-18-21-23/h16-18,20-21H,2-15,19,22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMNZKICGJJSHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060922
Record name Octadecanoic acid, phenyl ester
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Molecular Weight

360.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

637-55-8
Record name Octadecanoic acid, phenyl ester
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Record name Octadecanoic acid, phenyl ester
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Record name Phenyl stearate
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Record name Octadecanoic acid, phenyl ester
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Record name Phenyl stearate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the conformational behavior of lithium phenyl stearate at different temperatures?

A1: Infrared spectroscopy and modeling studies reveal that lithium this compound exhibits a surprisingly ordered aliphatic chain structure at room temperature. [] The number of conformational defects, specifically gtg and gg defects, is lower than expected for an isotropic chain. [] As temperature rises, these defects increase, leading to changes in the hexagonal lattice parameters and cylinder diameter. [] At 130°C, the hexagonal lattice parameter reaches 31.4Å, while the cylinder diameter lies between 30.2Å and 33.2Å. []

Q2: How does the structure of this compound affect its diffusion through polyethylene?

A2: Research indicates that the diffusion coefficient (D) of linear aliphatic esters, including this compound, through polyethylene is inversely proportional to the number of main-chain atoms (N) in the ester molecule. [, ] This relationship, expressed as D ∝ N-a, is consistent with de Gennes's reptation model. [] Furthermore, the diffusion of this compound is influenced by pressure and temperature, with increasing pressure decreasing the diffusion coefficient and increasing temperature having the opposite effect. [, ] The activation volume for diffusion, a measure of the volume change during the diffusion process, increases with the intrinsic molecular volume of the ester. []

Q3: Can enzymes catalyze reactions with this compound as a substrate?

A3: Yes, lipases can catalyze the acylation of polymers containing hydroxyl groups using this compound as the acylating agent. [] The kinetics of this reaction are influenced by steric and chemical factors, with the reactivity of the polymer depending on its composition. [] This enzymatic approach highlights the potential for utilizing this compound in biocatalytic synthesis.

Q4: Can you provide information on the analytical methods used to characterize this compound?

A6: Several analytical techniques have been employed to characterize this compound. Fourier transform infrared spectroscopy (FTIR) provides insights into the conformational behavior and molecular vibrations of the compound. [, ] Nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the kinetics of reactions involving this compound, such as enzymatic acylation. [] UV-Vis spectrophotometry is valuable for studying the optical properties of this compound derivatives. [] Additionally, mass spectrometry and elemental analysis contribute to the structural elucidation and purity assessment of the compound. []

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